(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II)
Overview
Description
(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) is a coordination compound and organometallic complex with the chemical formula C7H8Cl2Pd. It is known for its role as a precursor in various catalytic processes, particularly in organic synthesis. The compound is characterized by its white solid appearance and its ability to dissolve in organic solvents such as alcohols and ethers .
Mechanism of Action
Target of Action
2,5-Norbornadiene Palladium(II) Dichloride, also known as (Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II), is primarily used as a catalyst in various organic synthesis reactions . Its primary targets are the reactant molecules involved in these reactions.
Mode of Action
As a catalyst, 2,5-Norbornadiene Palladium(II) Dichloride facilitates the reaction process without being consumed in the reaction . It interacts with the reactant molecules, lowering the activation energy required for the reaction to proceed, and thus accelerating the reaction rate.
Biochemical Pathways
The specific biochemical pathways affected by 2,5-Norbornadiene Palladium(II) Dichloride depend on the type of reaction it is catalyzing. For instance, it has been used in aerobic kinetic resolution of secondary alcohols, kinetic oxidative resolution of 1-phenyl ethanol, oxidative kinetic resolution-Claisen rearrangement sequence, and aerobic oxidation of secondary alcohols .
Result of Action
The molecular and cellular effects of 2,5-Norbornadiene Palladium(II) Dichloride’s action are the successful completion of the catalyzed reactions. By lowering the activation energy of the reactions, it allows them to proceed more efficiently and at a faster rate .
Action Environment
The action, efficacy, and stability of 2,5-Norbornadiene Palladium(II) Dichloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas . Its efficacy as a catalyst can also be affected by the temperature and pressure of the reaction environment, as well as the presence of other substances that may interact with it.
Preparation Methods
(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) can be synthesized through the reaction of 2,5-norbornadiene with palladium(II) chloride in an appropriate solvent. The reaction typically involves mixing the reactants under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.
Chemical Reactions Analysis
(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often in the presence of oxygen or other oxidizing agents.
Reduction: It can also undergo reduction reactions, typically involving reducing agents.
Substitution: The compound is known to undergo substitution reactions, where ligands in the coordination sphere are replaced by other ligands.
Common reagents and conditions used in these reactions include oxygen, hydrogen, and various organic solvents. Major products formed from these reactions depend on the specific reactants and conditions used but often include oxidized or reduced forms of the compound and substituted derivatives.
Scientific Research Applications
(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) has a wide range of scientific research applications, including:
Biology: The compound’s catalytic properties make it useful in various biochemical processes and studies.
Medicine: Research into its potential medical applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes that require efficient and selective catalytic reactions.
Comparison with Similar Compounds
(Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) can be compared with other similar compounds, such as:
Palladium(II) Chloride: A simpler palladium compound that also serves as a catalyst but lacks the norbornadiene ligand.
Cyclooctadiene Palladium(II) Dichloride: Another palladium complex with a different ligand, used in similar catalytic applications.
Palladium(II) Acetate: A palladium compound with acetate ligands, also used as a catalyst in organic synthesis.
The uniqueness of (Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) lies in its specific ligand structure, which imparts distinct catalytic properties and reactivity compared to other palladium compounds.
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;dichloropalladium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.2ClH.Pd/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCRZJHZZCMDNP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C=C2.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12317-46-3 | |
Record name | [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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